2-Chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]propanamide
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Description
“2-Chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]propanamide” is a compound that is part of the benzothiazole family . Benzothiazole derivatives have been found to have significant anti-tubercular activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “2-Chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]propanamide”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “2-Chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]propanamide” includes a benzothiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-Chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]propanamide” include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Mechanism of Action
While the exact mechanism of action of “2-Chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]propanamide” is not specified, benzothiazole derivatives have been found to exhibit anti-tubercular activity. They have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .
Future Directions
Benzothiazole derivatives, including “2-Chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]propanamide”, have shown promise in the field of medicinal chemistry due to their significant anti-tubercular activity. Future research could focus on further exploring the potential of these compounds in treating tuberculosis and other diseases .
properties
IUPAC Name |
2-chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2OS/c1-6(12)11(16)14-5-9-8-4-7(13)2-3-10(8)17-15-9/h2-4,6H,5H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKFDKORFQXFJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NSC2=C1C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]propanamide |
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